molecular formula C16H14F3NO2S B2961034 N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide CAS No. 1396859-64-5

N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2961034
CAS RN: 1396859-64-5
M. Wt: 341.35
InChI Key: BCPJVSUPFTUWLG-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is widely used in scientific research applications due to its unique properties and potential therapeutic benefits.

Scientific Research Applications

Synthesis and Reactivity

Synthesis Approaches

The synthesis of complex benzamides and related compounds often involves catalytic reactions, including copper-catalyzed intramolecular cyclization and reactions involving trifluoromethoxy groups. For instance, the copper-catalyzed intramolecular cyclization process has been used to synthesize a variety of N-benzothiazol-2-yl-amides under mild conditions, showcasing the efficiency of such methods in constructing benzamide frameworks with specific functional groups (Wang et al., 2008).

Reactivity and Transformations

The cyclization of N-substituted benzamides can lead to various heterocyclic structures, indicating a pathway for generating complex molecules from simpler benzamide derivatives. For example, transformations under specific conditions have resulted in the formation of 2-aryl-, 2-hetaryl-, and 2-cyclopropylquinolin-4(1H)-ones, showcasing the versatility of benzamides as precursors for heterocyclic synthesis (Mochalov et al., 2016).

Potential Applications

Anticancer Activity

Benzamides and their derivatives have been evaluated for their anticancer activities. For instance, a series of substituted benzamides have shown moderate to excellent anticancer activity against several cancer cell lines, suggesting the potential of such compounds in cancer therapy (Ravinaik et al., 2021).

Antipathogenic Properties

Some benzamide derivatives have demonstrated significant antipathogenic activities, particularly against strains known for their biofilm-forming capabilities. This indicates a potential use of benzamide derivatives in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Catalytic Applications

The catalytic trifluoromethylation of aryl- and vinylboronic acids highlights the role of trifluoromethoxy and related functional groups in facilitating reactions under mild conditions, suggesting applications in synthetic chemistry and material science (Arimori & Shibata, 2015).

properties

IUPAC Name

N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2S/c17-16(18,19)22-14-5-1-12(2-6-14)15(21)20(13-3-4-13)9-11-7-8-23-10-11/h1-2,5-8,10,13H,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPJVSUPFTUWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide

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